molecular formula C21H15BrN2O4 B2597586 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1424702-08-8

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No. B2597586
CAS RN: 1424702-08-8
M. Wt: 439.265
InChI Key: FEFYADOWJNKVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H15BrN2O4 and its molecular weight is 439.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Cyclization

Microwave-assisted cyclization under mildly basic conditions has been utilized to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates. This method offers a rapid and efficient route to chromene derivatives, highlighting the versatility of brominated chromene precursors in organic synthesis (Dao et al., 2018).

Synthesis of Fused Pyranones and Pyridones

The reactivity of enaminonitriles towards C,O-binucleophiles and C,N-binucleophiles has been explored, leading to the synthesis of pyranone, chromene derivatives, and pyridones bearing a thiazole moiety. This research demonstrates the broad applicability of cyanoacrylamide derivatives in constructing complex heterocyclic frameworks (Bondock et al., 2014).

Development of Antiproliferative Agents

A study on the synthesis of β-enamionitriles linked to bromo-benzo[f]chromene moieties under microwave conditions revealed their significant antiproliferative properties against various human cancer cell lines. This research underscores the potential of chromene derivatives in the development of novel anticancer agents (Fouda et al., 2019).

Green Synthesis of Benzo[c]chromenes

An oxidant-free, three-component synthesis approach has been developed for 7-amino-6H-benzo[c]chromen-6-ones under green conditions. This method emphasizes the eco-friendly synthesis of biologically significant chromene derivatives, showcasing the importance of sustainable chemistry practices (Vachan et al., 2019).

Cyclization of o-Amino Carboxamides

Research on the cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with diethyl oxalate and sodium ethoxide yielded benzopyrano[2,3-d]pyrimidine derivatives. This study highlights the synthetic versatility of brominated chromene derivatives in accessing novel heterocyclic compounds (Bevan et al., 1986).

properties

IUPAC Name

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4/c22-16-1-3-18-14(9-16)7-13(12-28-18)8-15(11-23)21(25)24-17-2-4-19-20(10-17)27-6-5-26-19/h1-4,7-10H,5-6,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYADOWJNKVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC4=C(C=CC(=C4)Br)OC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.